molecular formula C9H9N B110456 3,4-Dihydroisoquinoline CAS No. 3230-65-7

3,4-Dihydroisoquinoline

Número de catálogo B110456
Número CAS: 3230-65-7
Peso molecular: 131.17 g/mol
Clave InChI: NKSZCPBUWGZONP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3,4-Dihydroisoquinoline is a chemical compound that serves as a key intermediate in the synthesis of various isoquinoline alkaloids and other heterocyclic compounds. It is characterized by its bicyclic structure, which includes a benzene ring fused to a nitrogen-containing pyridine ring that is partially saturated .

Synthesis Analysis

The synthesis of 3,4-dihydroisoquinoline derivatives has been achieved through various methods. One approach involves the catalytic asymmetric allylation using allyltrimethoxylsilane-Cu and DTBM-SEGPHOS as the chiral ligand, which affords chiral 1-allyltetrahydroisoquinoline derivatives with good yield and stereoselectivity . Another method includes a visible light-promoted tandem radical cyclization and sulfonylation reaction to produce 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones . Additionally, the Pictet-Spengler reaction has been utilized for the rapid synthesis of 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid, a tyrosine analogue . Other notable synthetic methods include redox-divergent synthesis , nickel-catalyzed denitrogenative annulation , metal-free cyclization mediated by PhI(OCOCF3)2 , and copper-catalyzed oxidative [4 + 2]-cyclization .

Molecular Structure Analysis

The molecular structure of 3,4-dihydroisoquinoline is characterized by the presence of a partially saturated nitrogen-containing heterocycle. The cis-selectivity of the synthesized 3,4-dihydroisoquinolines indicates a preference for certain stereochemical configurations . The relative configurations and preferred conformations of various derivatives have been determined through chemical correlation and NMR studies .

Chemical Reactions Analysis

3,4-Dihydroisoquinoline and its derivatives undergo a variety of chemical reactions. These include further functionalization to produce isoquinoline alkaloids such as crispine A and homolaudanosine , conversion into 3-hydroxy-4-(sulfonylmethyl)-3,4-dihydroisoquinolin-1(2H)-one derivatives , and transformations into 3,4-dihydroquinazoline derivatives . The compound's reactivity has also been exploited in the synthesis of N-containing polycyclic aromatic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4-dihydroisoquinoline derivatives are influenced by their substituents and stereochemistry. For instance, the presence of a hydrophilic electron-withdrawing substituent at the 7-position of the tetrahydroisoquinoline nucleus can significantly affect binding affinity toward biological targets . The oxidation of various isoquinoline derivatives with potassium permanganate has been described, showcasing the compound's susceptibility to oxidative conditions .

Aplicaciones Científicas De Investigación

Synthesis and Applications in Chemical Research

Redox-Divergent Synthesis 3,4-Dihydroisoquinoline has been utilized in a redox-divergent synthesis approach, leading to the selective formation of either 3,4-dihydroisoquinolines or isoquinolines. This synthesis, catalyzed by ruthenium, demonstrates versatility in hydrogen-retentive or hydrogen-releasing fashion, showcasing potential in the gram-scale synthesis of N-containing polycyclic aromatic compounds (He et al., 2016).

Catalytic Asymmetric Synthesis The compound plays a crucial role as a chiral scaffold in the asymmetric catalysis, particularly in the synthesis of C1-chiral tetrahydroisoquinolines. Novel strategies have been developed to synthesize these scaffolds beyond traditional protocols, highlighting their significant presence in natural products and their wide-ranging bioactivities (Liu et al., 2015).

Applications in Natural Product Synthesis 3,4-Dihydroisoquinoline is also pivotal in the synthesis of various natural products. For instance, its catalytic asymmetric allylation has been employed to synthesize several isoquinoline alkaloids like crispine A and homolaudanosine. This showcases its utility in constructing complex natural compounds, underpinning its significance in synthetic organic chemistry (Miyazaki et al., 2011).

Chemical Modification and Derivatives

Annulation and Derivative Synthesis 3,4-Dihydroisoquinoline carboxylate undergoes smooth annulation with various compounds, demonstrating a novel pathway to access certain medicinally important isoquinoline heterocycles. This method offers an expedient approach to synthesize compounds related to natural alkaloids such as berberine and erythrina (Li & Yang, 2005).

Addition Reaction and Isocyanide Application The addition reaction of isocyanides to 3,4-dihydroisoquinoline N-oxides, in the presence of TMSCl, leads to the formation of tetrahydroisoquinoline-1-carboxylamides. This reaction's adaptability to a wide range of N-oxides and isocyanides highlights the chemical versatility and potential application of 3,4-dihydroisoquinoline in synthesizing diverse organic compounds (Soeta et al., 2012).

Medicinal Chemistry and Drug Design

Inhibitory Activity and Drug Design Compounds based on the 3,4-dihydroisoquinoline scaffold have been identified as potent inhibitors of leucine aminopeptidase, an enzyme involved in pathological conditions such as cancer. Through computational methods, these compounds have been demonstrated to have potential in inhibiting the enzyme, suggesting their use in designing new therapeutics (Ziemska et al., 2020).

Type 5 17-β-Hydroxysteroid Dehydrogenase Inhibition A novel class of compounds, 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids, has been identified as highly potent and selective inhibitors of the type 5 17-β-hydroxysteroid dehydrogenase AKR1C3, a target in breast and prostate cancer. This discovery underlines the potential of 3,4-dihydroisoquinoline derivatives in targeted cancer therapies (Jamieson et al., 2012).

Direcciones Futuras

Research on 3,4-Dihydroisoquinoline and its derivatives continues to be a promising area in medicinal chemistry. For instance, new derivatives of 3,4-Dihydroisoquinoline have been synthesized and evaluated for their anticonvulsant activity . Furthermore, the electrosynthesis of 3,4-Dihydroisoquinoline has been explored, demonstrating the potential for obtaining both value-added products and hydrogen .

Propiedades

IUPAC Name

3,4-dihydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-2-4-9-7-10-6-5-8(9)3-1/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKSZCPBUWGZONP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20186037
Record name G 1616
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20186037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydroisoquinoline

CAS RN

3230-65-7
Record name 3,4-Dihydroisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3230-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name G 1616
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003230657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dihydroisoquinoline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3007
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name G 1616
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20186037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.790
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,4-DIHYDROISOQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K2ZCG3PSZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

9.4 ml of 1,2,3,4-tetrahydroisoquinoline are dissolved in 200 ml of DCM and 14.7 g of NBS are gradually added. The mixture is left stirring at RT, cooling slightly in order to maintain a temperature of less than 40° C. for 30 minutes, after which 50 ml of 10N NaOH are added and the mixture is left stirring for 1 hour at RT. The organic phase is separated out after settling of the phases has taken place and is washed with 100 ml of water and then twice with 100 ml of 4N HCl. The aqueous phases are washed with DCM and then brought to pH=9 by addition of concentrated NH4OH. This mixture is extracted with DCM, dried over Na2SO4 and evaporated to dryness. The oil obtained is distilled off. 7.16 g of the expected compound are obtained, b.p.=50-54° C. at 0.05 mbar.
Quantity
9.4 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
14.7 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A 250 mL round bottom flask equipped with stir bar, reflux condenser, and an addition funnel is charged with phosphorus pentoxide (7.07 g) and polyphosphoric acid in a 10.5:1 weight ratio. The mixture is stirred and heated at approximately 180° C. for about 1 hour, then cooled to approximately 150° C. The cooled, crude phenethylformamide prepared as described above is added dropwise to this mixture. On complete addition the reaction is heated and stirred at approximately 170° C. overnight. The mixture is cooled to room temperature and diluted with water (300 mL), washed with diethyl ether (150 mL) and cooled in an acetone/dry ice bath while the pH is adjusted to 9 with saturated potassium hydroxide. The aqueous solution is extracted with ether (3×150 mL) and the pooled organics are dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield an oil that is further purified via Kugelrohr distillation (70° C., 1 mm Hg) to give the compound of formula 2.
Quantity
7.07 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Into a 5000 ml, 3-neck round-bottom flask equipped with a mechanical stirrer is placed 1,2,3,4-tetrahydroisoquinoline (1) (25.005 g) and methylene chloride (750 ml). A solution of potassium persulfate (71.376 g) and sodium hydroxide (18.0456 g) in deionized water (1650 ml) is added. While vigorously stirring the biphasic mixture, a solution of nickel sulfate hexahydrate (0.6499 g) in deionized water (75 ml) is added dropwise to the mixture. The reaction is allowed to stir overnight at room temperature. The biphasic mixture is vacuum filtered through Celite, the phases separated and the water layer extracted (3×300 ml) with methylene chloride. The organics are combined, dried with MgSO4 and reduced by rotary evaporation to a thick, dark brown oil. The desired product is isolated from the oil by Kugelrohr distillation (0.1 mm Hg, 75° C.). The preparation is represented by the following reaction: ##STR26##
Quantity
25.005 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step Two
Quantity
71.376 g
Type
reactant
Reaction Step Three
Quantity
18.0456 g
Type
reactant
Reaction Step Three
Name
Quantity
1650 mL
Type
solvent
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Four
Quantity
0.6499 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

To a solution of 26.67 g (0.2 mol) of 1,2,3,4-tetrahydroisoquinoline in methylene chloride (300 ml) was added N-bromosuccinimide (39.2 g) under ice-cooling over 20 minutes. After stirring for 40 minutes, 30% sodium hydroxide aqueous solution (130 ml) was added to the reaction mixture. The organic layer was washed with water, extracted with 10% hydrochloric acid (200 ml), and the aqueous layer was washed with methylene chloride. The aqueous layer was basified with an aqueous ammonia, extracted with methylene chloride. The extract was dried over magnesium sulfate and then evaporated. The resulting residue was distilled (about 16 mm-Hg, 120 degrees), to give 21.5 g of the title compound as an oil.
Quantity
26.67 g
Type
reactant
Reaction Step One
Quantity
39.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydroisoquinoline
Reactant of Route 2
3,4-Dihydroisoquinoline
Reactant of Route 3
3,4-Dihydroisoquinoline
Reactant of Route 4
3,4-Dihydroisoquinoline
Reactant of Route 5
3,4-Dihydroisoquinoline
Reactant of Route 6
3,4-Dihydroisoquinoline

Citations

For This Compound
4,900
Citations
JA Christopher, FL Atkinson, BD Bax… - Bioorganic & medicinal …, 2009 - Elsevier
A series of 1-aryl-3,4-dihydroisoquinoline inhibitors of JNK3 are described. Compounds 20 and 24 are the most potent inhibitors (pIC50 7.3 and 6.9, respectively in a radiometric filter …
Number of citations: 33 www.sciencedirect.com
CH Zheng, J Chen, J Liu, XT Zhou, N Liu… - Archiv der …, 2012 - Wiley Online Library
A series of 1‐phenyl‐3,4‐dihydroisoquinoline derivatives and several 1‐phenyl‐1,2,3,4‐tetrahydroisoquinoline, 1‐phenyl‐isoquinoline analogues were synthesized, and their …
Number of citations: 17 onlinelibrary.wiley.com
S Wang, CT Seto - Organic Letters, 2006 - ACS Publications
Ligand 2a promotes the enantioselective addition of vinylzinc reagents to 3,4-dihydroisoquinoline N-oxide to yield chiral allylic hydroxylamines. With 0.1 equiv of the ligand, the product …
Number of citations: 47 pubs.acs.org
YV Shklyaev, MA Yeltsov, YS Rozhkova… - … Journal of Main …, 2004 - Wiley Online Library
The synthesis of 3,3‐dialkyl‐3,4‐dihydroisoquinolines via heterocyclization in three‐component reaction of an activated arene with isobutyraldehyde and nitriles is described. © 2004 …
Number of citations: 45 onlinelibrary.wiley.com
R Gitto, S Agnello, S Ferro, L De Luca… - Journal of medicinal …, 2010 - ACS Publications
Following previous studies we herein report the exploration of the carbonic anhydrase (CA, EC 4.2.1.1) inhibitory effects and enzyme selectivity of a small class of 1-(cyclo)…
Number of citations: 60 pubs.acs.org
MMA Asif, SR Lisa, N Qais - RSC advances, 2023 - pubs.rsc.org
There is a wide range of biological activities associated with C1 chiral carbon containing 1-substituted-1,2,3,4-tetrahydroisoquinolines (1-substituted-THIQs) which constitute the …
Number of citations: 6 pubs.rsc.org
K Kobayashi, T Shiokawa, H Omote… - Bulletin of the …, 2006 - journal.csj.jp
A simple and efficient synthesis of isoquinoline and 3,4-dihydroisoquinoline derivatives is described. 1-Alkyl(or aryl)isoquinoline and 1-isoquinolinamine derivatives were obtained by …
Number of citations: 17 www.journal.csj.jp
F Ali, S Shamim, M Lateef, KM Khan, M Taha… - ACS …, 2021 - ACS Publications
N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues 1–22 were synthesized by a simple one-step reaction protocol and subjected to in vitro urease inhibition studies for the first …
Number of citations: 10 pubs.acs.org
VG Kartsev, AA Zubenko, AS Morkovnik, LN Divaeva - Tetrahedron letters, 2015 - Elsevier
A facile, one pot method for the synthesis of 4-acyl-1,2-dihydro-3-benzazepines, based on the ring expansion of natural and synthetic 3,4-dihydroisoquinoline pseudo bases - ScienceDirect Skip to …
Number of citations: 51 www.sciencedirect.com
BX Zhao, Y Yu, S Eguchi - Tetrahedron, 1996 - Elsevier
Novel stable 4-substituted Δ 4 -isoxazoline derivatives were obtained by cycloaddition reaction of isoquinoline N-oxides with alkynes. The thermal reaction of some 4-isoxazoline …
Number of citations: 48 www.sciencedirect.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.